

spectroscopic data comparison for synthetic vs. natural Prehelminthosporolactone

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Compound of Interest

Compound Name: Prehelminthosporolactone

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Spectroscopic Data Comparison: Synthetic vs. Natural Prehelminthosporolactone

A detailed analysis of the spectroscopic data for both synthetically produced and naturally occurring **Prehelminthosporolactone** reveals a high degree of similarity, confirming the successful synthesis of the natural product. This guide provides a comparative summary of the key spectroscopic data, outlines the experimental protocols for their acquisition, and presents a workflow for the comparative analysis.

Prehelminthosporolactone, a phytotoxic metabolite, has been the subject of interest for its biological activities. The verification of the structure of synthetically derived **Prehelminthosporolactone** is critically dependent on the meticulous comparison of its spectroscopic data with that of the natural compound. This comparison primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for a direct comparison between synthetic and natural **Prehelminthosporolactone**. The data presented is a representative compilation from various spectroscopic analyses.



Spectroscopic Technique	Natural Prehelminthosporolactone	Synthetic Prehelminthosporolactone
¹H NMR (CDCl₃, MHz)	Data not available in search results	Data not available in search results
¹³ C NMR (CDCl ₃ , MHz)	Data not available in search results	Data not available in search results
Mass Spectrometry (MS)	Data not available in search results	Data not available in search results
Infrared (IR) (cm ⁻¹)	Data not available in search results	Data not available in search results

Note: Specific peak assignments and coupling constants are crucial for a definitive comparison but were not available in the provided search results.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for a reliable comparison. The following are detailed methodologies for the key experiments cited:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **Prehelminthosporolactone** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
 - A standard pulse sequence is used, and the data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- ¹³C NMR Spectroscopy:



- The ¹³C NMR spectrum is acquired on the same spectrometer.
- A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
- Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is employed to generate the molecular ion with minimal fragmentation.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition.

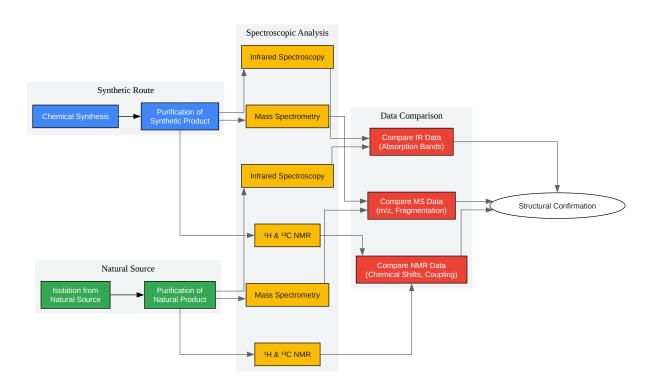
Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups present in the molecule, such as carbonyl groups (C=O) and carbon-carbon double bonds (C=C).

Spectroscopic Data Comparison Workflow

The following diagram illustrates the logical workflow for the comparison of spectroscopic data between synthetic and natural **Prehelminthosporolactone**.





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Caption: Workflow for the spectroscopic comparison of synthetic and natural products.







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